IACS-8968

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

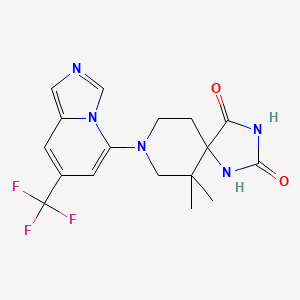

6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMTZODMRPHSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IACS-8968 and the Kynurenine Pathway: A Technical Guide to a Novel Immunosuppressive Axis in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kynurenine pathway, a critical route of tryptophan metabolism, has emerged as a key player in mediating immunosuppression within the tumor microenvironment. By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, notably kynurenine, cancer cells can evade immune surveillance and foster a tolerant milieu conducive to their growth and proliferation. The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2) are the rate-limiting steps in this pathway and, therefore, represent prime therapeutic targets. IACS-8968 is a potent dual inhibitor of both IDO1 and TDO2, positioning it as a promising agent to reverse this immunosuppressive effect and enhance anti-tumor immunity. This technical guide provides an in-depth overview of this compound, the kynurenine pathway's role in immunosuppression, and the preclinical evidence supporting the therapeutic potential of this novel inhibitor, particularly in the context of glioblastoma.

The Kynurenine Pathway: A Master Regulator of Immune Tolerance

The kynurenine pathway is the primary metabolic route for tryptophan in mammals. Beyond its role in generating essential molecules like NAD+, this pathway is a critical regulator of immune responses.[1] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either IDO1 or TDO2.[2]

Key Immunosuppressive Mechanisms of the Kynurenine Pathway:

-

Tryptophan Depletion: The heightened activity of IDO1 and/or TDO2 in the tumor microenvironment leads to a localized depletion of tryptophan.[1] Effector T cells are highly sensitive to tryptophan levels, and its scarcity can lead to their anergy (unresponsiveness) and apoptosis (programmed cell death), thereby dampening the anti-tumor immune response.

-

Kynurenine Production and Aryl Hydrocarbon Receptor (AhR) Activation: The accumulation of kynurenine, a direct product of the pathway, acts as an endogenous ligand for the aryl hydrocarbon receptor (AhR).[1] Activation of AhR in various immune cells, including T cells and dendritic cells, triggers a cascade of immunosuppressive events. This includes the promotion of regulatory T cell (Treg) differentiation, which further suppresses the function of effector T cells.[3]

-

Inhibition of Natural Killer (NK) Cell Function: Kynurenine can also directly impair the cytotoxic activity of natural killer (NK) cells, another crucial component of the innate anti-tumor immune response.[3]

The upregulation of IDO1 and TDO2 is a common feature in many malignancies and is often associated with a poor prognosis.[2] This has led to the development of inhibitors targeting these enzymes as a novel cancer immunotherapy strategy.

This compound: A Dual IDO1/TDO2 Inhibitor

This compound is a small molecule inhibitor designed to potently and selectively block the enzymatic activity of both IDO1 and TDO2. By targeting both enzymes, this compound aims to provide a more comprehensive blockade of the kynurenine pathway, potentially overcoming compensatory mechanisms that might arise from inhibiting only one of the enzymes.

| Parameter | Value | Reference |

| Target(s) | Indoleamine 2,3-dioxygenase 1 (IDO1) & Tryptophan 2,3-dioxygenase (TDO2) | MedchemExpress |

| pIC50 (IDO1) | 6.43 | MedchemExpress |

| pIC50 (TDO2) | <5 | MedchemExpress |

Table 1: In Vitro Potency of this compound

Preclinical Evaluation of this compound in Glioblastoma

Glioblastoma (GBM) is a highly aggressive and immunologically "cold" brain tumor, often characterized by a profoundly immunosuppressive microenvironment. The kynurenine pathway is implicated in the pathology of GBM, making it an attractive target for therapeutic intervention. A key preclinical study investigated the efficacy of this compound in combination with the standard-of-care chemotherapy agent temozolomide (TMZ) in glioma models.

In Vitro Studies

The combination of this compound and TMZ was evaluated in human glioma cell lines (LN229 and U87) to assess its effects on cell viability, colony formation, and invasion.

| Assay | Cell Line | Treatment | Observation |

| Cell Viability (Apoptosis) | LN229, U87 | This compound + TMZ | Significantly increased apoptosis compared to either agent alone. |

| Colony Formation | LN229, U87 | This compound | Suppressed colony formation. |

| Cell Invasion | LN229, U87 | This compound | Suppressed invasion capabilities. |

Table 2: In Vitro Efficacy of this compound in Glioma Cell Lines

In Vivo Studies

The therapeutic potential of this compound in combination with TMZ was further investigated in a subcutaneous xenograft mouse model using LN229 and U87 glioma cells.

| Model | Treatment | Outcome |

| Subcutaneous Xenograft (LN229 & U87 cells) | This compound + TMZ | Superior anti-cancer effects and prolonged survival of tumor-bearing mice compared to monotherapy. |

Table 3: In Vivo Efficacy of this compound in a Glioma Xenograft Model

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (Apoptosis)

-

Principle: This assay quantifies the percentage of apoptotic cells following treatment with this compound and/or TMZ.

-

Methodology:

-

Glioma cells (LN229 and U87) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with this compound, TMZ, or the combination at various concentrations for a specified period (e.g., 48 hours).

-

Following treatment, cells are harvested and stained with Annexin V and Propidium Iodide (PI).

-

The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.

-

Colony Formation Assay

-

Principle: This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.

-

Methodology:

-

A low density of glioma cells is seeded in 6-well plates.

-

Cells are treated with this compound.

-

The medium is replaced every 3-4 days with fresh medium containing the drug.

-

After a period of incubation (e.g., 10-14 days), colonies are fixed with methanol and stained with crystal violet.

-

Colonies containing more than 50 cells are counted.

-

Transwell Invasion Assay

-

Principle: This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

-

Methodology:

-

Transwell inserts with a porous membrane coated with Matrigel are placed in 24-well plates.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Glioma cells, pre-treated with this compound, are seeded in the upper chamber in a serum-free medium.

-

After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

Subcutaneous Xenograft Model

-

Principle: This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human glioma cells (LN229 or U87) are subcutaneously injected into the flank of immunodeficient mice.

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, this compound, TMZ, combination).

-

Drugs are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor volume is measured regularly with calipers.

-

The study is terminated when tumors reach a predetermined size or at the end of the study period, and survival is monitored.

-

Conclusion and Future Directions

This compound, as a dual inhibitor of IDO1 and TDO2, represents a promising therapeutic strategy to counteract the immunosuppressive effects of the kynurenine pathway in the tumor microenvironment. Preclinical data in glioma models demonstrate its potential to enhance the efficacy of standard chemotherapy. Further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to explore its efficacy in combination with other immunotherapies, such as checkpoint inhibitors. Clinical evaluation of this compound will be crucial to determine its safety and therapeutic benefit in patients with glioblastoma and other malignancies characterized by an immunosuppressive tumor microenvironment.

References

- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Dual IDO/TDO Inhibition to Counteract T-Cell Exhaustion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and a distinct transcriptional state, ultimately limiting the efficacy of immunotherapies. A key metabolic pathway that contributes to the immunosuppressive tumor microenvironment and drives T-cell exhaustion is the catabolism of the essential amino acid tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).

IACS-8968 is a dual inhibitor of both IDO1 and TDO. While specific data on the direct effects of this compound on reversing T-cell exhaustion are not yet extensively published in peer-reviewed literature, the mechanism of action of dual IDO/TDO inhibition provides a strong rationale for its potential in restoring anti-tumor immunity. This technical guide will delve into the core mechanisms by which inhibiting the IDO/TDO pathway can reverse T-cell exhaustion, supported by data from studies on selective and dual IDO/TDO inhibitors.

The IDO/TDO Pathway: A Central Regulator of T-Cell Exhaustion

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the expression of these enzymes by tumor cells and antigen-presenting cells leads to two key immunosuppressive outcomes:

-

Tryptophan Depletion: T-cells are highly sensitive to low tryptophan levels. Depletion of this essential amino acid activates the GCN2 kinase, leading to cell cycle arrest and anergy.[2]

-

Kynurenine Accumulation: The enzymatic activity of IDO1 and TDO produces kynurenine and other downstream metabolites. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, when activated in T-cells, promotes their differentiation into regulatory T-cells (Tregs) and induces an exhausted phenotype.[3] This is characterized by the upregulation of inhibitory receptors such as Programmed Cell Death Protein 1 (PD-1).[4]

The following diagram illustrates the signaling cascade leading to T-cell exhaustion mediated by the IDO/TDO pathway.

Reversing T-Cell Exhaustion with Dual IDO/TDO Inhibition

By inhibiting both IDO1 and TDO, a dual inhibitor like this compound is expected to restore the levels of tryptophan in the tumor microenvironment and reduce the concentration of immunosuppressive kynurenine. This dual action would theoretically lead to the reversal of T-cell exhaustion through the following mechanisms:

-

Restoration of T-cell Proliferation and Function: With normal tryptophan levels, the GCN2 stress response is not activated, allowing for normal T-cell proliferation and effector function.

-

Inhibition of the AhR Pathway: Reduced kynurenine levels would lead to decreased activation of the AhR in T-cells, thereby downregulating the transcriptional program associated with exhaustion, including the expression of inhibitory receptors like PD-1.

The proposed mechanism for the reversal of T-cell exhaustion by dual IDO/TDO inhibition is depicted below.

Quantitative Data from Preclinical Studies of IDO Inhibition

The following tables summarize quantitative data from preclinical studies using other IDO inhibitors. This data illustrates the potential effects of dual IDO/TDO inhibition on T-cell exhaustion markers and function.

Table 1: Effect of IDO1 Inhibition on T-Cell Exhaustion Markers in a Colorectal Cancer Model [5]

| Treatment Group | % PD-1+ of CD8+ TILs | % TIM-3+ of CD8+ TILs |

| Control | ~60% | ~45% |

| IDO1 Inhibitor (1-MT) | ~30% | ~25% |

Table 2: Effect of IDO1 Inhibition on Cytokine Production by CD8+ TILs in a Colorectal Cancer Model [5]

| Treatment Group | IFN-γ Production (pg/mL) | TNF-α Production (pg/mL) |

| Control | ~200 | ~150 |

| IDO1 Inhibitor (1-MT) | ~450 | ~300 |

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the effects of IDO/TDO inhibition on T-cell exhaustion.

In Vitro T-Cell Exhaustion Model

Objective: To induce a T-cell exhaustion phenotype in vitro to test the restorative effects of IDO/TDO inhibitors.

Methodology:

-

T-Cell Isolation: Isolate CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS).

-

Co-culture with Tumor Cells: Co-culture isolated T-cells with tumor cells that express high levels of IDO1 and/or TDO.

-

Induction of Exhaustion: The tumor cells will catabolize tryptophan into kynurenine, creating an in vitro microenvironment that induces T-cell exhaustion.

-

Treatment: Introduce the IDO/TDO inhibitor (e.g., this compound) to the co-culture at various concentrations.

-

Analysis: After a defined incubation period (e.g., 48-72 hours), harvest the T-cells for analysis of exhaustion markers and function.

Flow Cytometry Analysis of T-Cell Exhaustion Markers

Objective: To quantify the expression of inhibitory receptors on the surface of T-cells.

Methodology:

-

Cell Staining: Stain harvested T-cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) and exhaustion markers (e.g., PD-1, TIM-3, LAG-3).

-

Intracellular Staining (Optional): For intracellular markers like transcription factors (e.g., TOX), fix and permeabilize the cells before staining with specific antibodies.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to determine the percentage of cells expressing each marker and the mean fluorescence intensity.

The general workflow for this experimental protocol is illustrated below.

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO [frontiersin.org]

- 5. Role of kynurenine in promoting the generation of exhausted CD8+ T cells in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

IACS-8968 Enantiomers: A Technical Guide to a Dual IDO/TDO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine pathway of tryptophan metabolism. Upregulation of these enzymes is a critical mechanism of immune evasion in cancer and is implicated in other pathologies. While this compound exists as a racemic mixture of R- and S-enantiomers, a detailed, public comparison of the specific biological activities of each enantiomer is not currently available in scientific literature or public databases. This guide provides a comprehensive overview of the known activity of racemic this compound, detailed experimental protocols for assessing IDO/TDO inhibition, and an exploration of the relevant signaling pathways. The critical role of stereochemistry in drug activity underscores the importance of future studies to elucidate the distinct properties of the this compound enantiomers.

Data Presentation: Activity of Racemic this compound

Quantitative data comparing the inhibitory potency of the individual R- and S-enantiomers of this compound against IDO and TDO are not publicly available at this time. Commercial suppliers of the individual enantiomers currently report the activity data of the racemic mixture. The known inhibitory activity of racemic this compound is summarized below.

| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Reference |

| This compound (racemate) | IDO | Biochemical | 6.43 | ~37 | [1][2][3] |

| This compound (racemate) | TDO | Biochemical | <5 | >10,000 | [1][2][3] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The pIC50 of <5 for TDO indicates a significantly lower potency compared to IDO.

Signaling Pathway: IDO/TDO and the Kynurenine Pathway

This compound exerts its effects by inhibiting the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. Both IDO1 and TDO catalyze the conversion of the essential amino acid L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites have profound effects on the immune system, leading to the suppression of T-cell proliferation and the promotion of an immunosuppressive tumor microenvironment.

Caption: Inhibition of IDO1 and TDO by this compound blocks tryptophan catabolism.

Experimental Protocols

Chiral Separation of this compound Enantiomers (General Workflow)

A specific, published protocol for the chiral separation of this compound is not available. However, a general approach using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) would be employed. The following workflow outlines the typical steps for developing such a method.

References

Preclinical Profile of IACS-8968: A Dual IDO/TDO Inhibitor for Cancer Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan metabolism. Upregulation of these enzymes is a critical mechanism of immune evasion employed by various tumors, including glioma. By inhibiting IDO and TDO, this compound aims to reverse this immunosuppression and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the evaluation of this compound and similar dual inhibitors in the context of immunotherapy, with a focus on glioma models. The information presented is synthesized from available preclinical studies on dual IDO/TDO inhibitors, providing a robust framework for understanding their therapeutic potential and guiding further research.

Core Concepts: The IDO/TDO Pathway in Immuno-Oncology

The enzymes IDO1 and TDO2 catalyze the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan, converting it to kynurenine. In the tumor microenvironment (TME), the increased activity of these enzymes leads to two primary immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the Aryl Hydrocarbon Receptor (AhR) on various immune cells. This activation promotes the differentiation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.

Dual inhibition of both IDO1 and TDO is a compelling therapeutic strategy as tumors may utilize either enzyme to maintain an immunosuppressive TME.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on dual IDO/TDO inhibitors in glioma models. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data from studies on mechanistically similar dual inhibitors, such as RY103 and AT-0174, are included to provide a representative preclinical profile.

Table 1: In Vitro Potency of this compound [1]

| Target | pIC50 |

| IDO | 6.43 |

| TDO | <5 |

Table 2: In Vivo Efficacy of a Dual IDO1/TDO Inhibitor (RY103) in an Orthotopic Glioma Mouse Model [2]

| Treatment Group | Median Survival (Days) | Increase in Median Survival (%) |

| Vehicle | 25 | - |

| RY103 | 31 | 24% |

Table 3: In Vivo Efficacy of a Dual IDO1/TDO2 Inhibitor (AT-0174) in Combination with Temozolomide (TMZ) in an Orthotopic Glioblastoma Mouse Model

| Treatment Group | Median Survival (Days) | Increase in Median Survival vs. Vehicle (%) | Increase in Median Survival vs. TMZ alone (%) |

| Vehicle | 28 | - | - |

| AT-0174 | 30 | 7% | - |

| Temozolomide (TMZ) | 35 | 25% | - |

| AT-0174 + TMZ | 42 | 50% | 20% |

Table 4: Effect of a Dual IDO1/TDO2 Inhibitor (AT-0174) on Tumor-Infiltrating Immune Cells in a Glioblastoma Model (in combination with TMZ)

| Immune Cell Population | Change with AT-0174 + TMZ vs. TMZ alone |

| CD8+ T cells | Elevated |

| CD4+ Treg cells | Decreased |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for dual IDO/TDO inhibitors like this compound is the blockade of the TDO2-Kynurenine-AhR signaling axis. This pathway is crucial for glioma progression and the establishment of an immunosuppressive tumor microenvironment.

Caption: TDO2-Kynurenine-AhR Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to evaluate dual IDO/TDO inhibitors.

Orthotopic Glioblastoma Mouse Model

This in vivo model is essential for evaluating the efficacy of anti-cancer agents in a clinically relevant setting that mimics the tumor's natural microenvironment.

Objective: To assess the in vivo anti-tumor activity of this compound alone or in combination with other therapies.

Materials:

-

6-8 week old immunocompetent mice (e.g., C57BL/6J)

-

Murine glioma cell line (e.g., GL261)

-

Stereotactic apparatus

-

Micro-syringe

-

Anesthesia (e.g., isoflurane)

-

This compound formulated for oral administration

-

Vehicle control

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Cell Culture: Culture GL261 cells under standard conditions. Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^5 cells/µL.

-

Stereotactic Implantation: Anesthetize mice and secure them in a stereotactic frame. Create a small burr hole in the skull over the desired injection site (e.g., striatum).

-

Slowly inject 1 µL of the cell suspension (1 x 10^5 cells) into the brain parenchyma.

-

Withdraw the needle slowly and suture the incision.

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or MRI starting 5-7 days post-implantation.

-

Treatment Administration: Once tumors are established, randomize mice into treatment groups (e.g., Vehicle, this compound, other therapeutic agents, combination). Administer this compound via oral gavage at the desired dose and schedule.

-

Efficacy Endpoints: Monitor animal weight and overall health daily. Measure tumor volume regularly. The primary endpoint is typically overall survival.

Caption: Experimental Workflow for Orthotopic Glioblastoma Mouse Model.

T Cell Infiltration Analysis by Immunohistochemistry (IHC)

This protocol allows for the quantification and localization of immune cell populations within the tumor microenvironment.

Objective: To determine the effect of this compound on the infiltration of T cells (e.g., CD8+, CD4+ FoxP3+ Tregs) into the tumor.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the in vivo study

-

Microtome

-

Primary antibodies (e.g., anti-CD8, anti-FoxP3)

-

Secondary antibodies conjugated to a reporter enzyme (e.g., HRP)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope and imaging software

Procedure:

-

Tissue Sectioning: Cut 4-5 µm sections from FFPE tumor blocks.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-CD8) overnight at 4°C.

-

Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate to visualize the target protein (brown precipitate).

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei (blue).

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Image Analysis: Acquire images of stained sections and quantify the number of positive cells per unit area using image analysis software.

Conclusion and Future Directions

The preclinical data for dual IDO/TDO inhibitors, including this compound, demonstrate a promising therapeutic strategy for overcoming immunosuppression in cancers like glioblastoma. The ability of these inhibitors to modulate the tumor microenvironment, enhance the efficacy of chemotherapy, and potentially synergize with other immunotherapies warrants further investigation.

Future preclinical studies should focus on:

-

Elucidating the efficacy of this compound as a monotherapy and in combination with immune checkpoint inhibitors in glioma models.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling.

-

Investigating the broader impact of this compound on various immune cell subsets within the tumor microenvironment.

-

Exploring potential biomarkers to identify patient populations most likely to respond to dual IDO/TDO inhibition.

This technical guide provides a foundational understanding of the preclinical evaluation of this compound for immunotherapy. The presented data and protocols offer a framework for designing and interpreting future studies aimed at translating this promising therapeutic approach into clinical practice.

References

Unraveling the Pharmacodynamics of IACS-8968: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8968 is a potent and selective dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), two critical enzymes in the kynurenine pathway of tryptophan metabolism. By blocking these enzymes, this compound disrupts a key mechanism of tumor immune evasion, demonstrating significant potential in oncology. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of the IDO1/TDO2 Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of both IDO1 and TDO2. These enzymes catalyze the initial and rate-limiting step in the degradation of the essential amino acid tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. In the tumor microenvironment, the upregulation of IDO1 and/or TDO2 leads to tryptophan depletion and the accumulation of kynurenine. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumor cells to evade immune destruction.

By inhibiting IDO1 and TDO2, this compound restores local tryptophan levels and reduces kynurenine production. This reversal of the immunosuppressive metabolic state enhances anti-tumor immunity.

Quantitative Pharmacodynamic Data

The potency of this compound has been characterized in various preclinical models. The following tables summarize key quantitative data on its activity.

| Target | Parameter | Value | Reference |

| IDO1 | pIC50 | 6.43 | [1] |

| TDO2 | pIC50 | <5 | [1] |

Table 1: In Vitro Enzymatic Inhibition of this compound

| Cell Lines | Treatment | Effect | Quantitative Data | Reference |

| LN229 and U87 Glioma Cells | This compound (10 µM) + TMZ (200 µM) | Increased cell apoptosis | Statistically significant increase in apoptosis compared to TMZ alone | [2] |

| LN229 and U87 Glioma Cells | This compound | Suppression of colony formation | Statistically significant reduction in colony formation | [2] |

| LN229 and U87 Glioma Cells | This compound | Suppression of invasion capabilities | Statistically significant reduction in cell invasion | [2] |

Table 2: In Vitro Cellular Effects of this compound in Glioma Models

| Animal Model | Treatment | Effect | Quantitative Data | Reference |

| LN229 and U87 subcutaneous glioma mouse model | This compound + TMZ | Superior anticancer effects and prolonged survival | Statistically significant reduction in tumor volume and increase in survival time compared to either agent alone | [2] |

Table 3: In Vivo Efficacy of this compound in a Glioma Model

Signaling Pathway Analysis

The primary signaling pathway affected by this compound is the TDO2-kynurenine-Aryl Hydrocarbon Receptor (AhR) axis. Kynurenine, the product of IDO1/TDO2 activity, is a potent endogenous ligand for the AhR, a ligand-activated transcription factor. Activation of AhR in tumor cells and immune cells can promote tumor cell proliferation, survival, and motility, as well as contribute to the immunosuppressive tumor microenvironment. By reducing kynurenine levels, this compound effectively dampens AhR signaling. Downstream of AhR, pathways such as AKT signaling have been implicated in mediating the pro-tumorigenic effects.

Caption: Mechanism of action of this compound in inhibiting the IDO1/TDO2 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used to characterize the pharmacodynamics of this compound.

Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound, alone or in combination with other agents, on the viability and apoptosis of cancer cells.

Protocol:

-

Cell Culture: Plate glioma cells (e.g., LN229, U87) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with this compound at various concentrations (e.g., 1-20 µM), a chemotherapeutic agent (e.g., temozolomide [TMZ] at 200 µM), or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Caption: Experimental workflow for assessing apoptosis in glioma cells.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of glioma cells (e.g., 5 x 10^6 LN229 or U87 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, TMZ alone, this compound + TMZ). Administer treatments via an appropriate route (e.g., oral gavage for this compound, intraperitoneal injection for TMZ).

-

Tumor Measurement: Measure tumor volume with calipers every 3-4 days.

-

Survival Monitoring: Monitor the health of the animals daily and record survival. Euthanize animals when tumors reach a predetermined size or if they show signs of distress.

-

Data Analysis: Plot tumor growth curves and generate Kaplan-Meier survival curves.

Caption: Workflow for in vivo evaluation of this compound in a glioma xenograft model.

Conclusion

This compound is a promising dual IDO1/TDO2 inhibitor with a well-defined mechanism of action centered on the disruption of the kynurenine-AhR signaling axis. Preclinical data robustly support its potential to overcome tumor-induced immunosuppression and enhance the efficacy of chemotherapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other molecules targeting the tryptophan metabolism pathway. Further research is warranted to explore the full therapeutic potential of this compound in a broader range of malignancies and in combination with other immunotherapies.

References

Methodological & Application

Application Notes and Protocols for IACS-8968 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 is a potent and selective dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan metabolism. Upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic reprogramming promotes immune evasion and tumor progression. By inhibiting both IDO1 and TDO, this compound aims to restore anti-tumor immunity and enhance the efficacy of other cancer therapies. These application notes provide a detailed protocol for in vivo studies using this compound in a glioma xenograft model, based on currently available preclinical data.

Signaling Pathway

This compound targets the initial and rate-limiting step of the kynurenine pathway. In cancer cells, particularly glioma, the overexpression of IDO1 and TDO leads to the conversion of tryptophan into kynurenine. Kynurenine is then secreted into the tumor microenvironment where it acts as a ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR triggers a downstream signaling cascade, including the PI3K/AKT pathway, which promotes cancer cell proliferation, survival, and invasion. Furthermore, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of effector T cells and promote the differentiation of regulatory T cells, contributing to an immunosuppressive tumor microenvironment.[1][2]

References

Application Notes and Protocols for IACS-8968 in a Glioma Cell Culture Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 is a potent and selective dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), two key enzymes in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby fostering an immunosuppressive environment that allows cancer cells to evade immune destruction.

Gliomas, particularly glioblastoma (GBM), are aggressive primary brain tumors known for their profound immunosuppressive microenvironment. The expression of IDO1 and TDO2 has been implicated in glioma progression and resistance to therapy. By inhibiting both IDO1 and TDO2, this compound offers a promising therapeutic strategy to reverse this immune suppression and enhance anti-tumor immunity. These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on glioma cell lines in vitro.

Mechanism of Action of this compound in Glioma

This compound targets the initial and rate-limiting steps of the kynurenine pathway. In glioma cells and associated immune cells within the tumor microenvironment, IDO1 and TDO2 catalyze the conversion of the essential amino acid tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine. Kynurenine acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that, upon activation, promotes the expression of genes involved in immunosuppression.

By inhibiting IDO1 and TDO2, this compound is expected to:

-

Increase local tryptophan concentrations, thereby supporting the proliferation and function of anti-tumor immune cells.

-

Decrease the production of kynurenine, leading to reduced AhR activation and a less immunosuppressive tumor microenvironment.

-

Potentially enhance the efficacy of other cancer therapies, including chemotherapy and immunotherapy.

Recent studies have shown that co-treatment with this compound can significantly strengthen the cytotoxicity of temozolomide (TMZ), the standard-of-care chemotherapy for glioma, in glioma cell lines such as LN229 and U87.

Data Presentation

The following table presents hypothetical data from a cytotoxicity assay of this compound on two common glioma cell lines, U87-MG and LN-229. This data is for illustrative purposes to demonstrate how results from the described protocol can be presented.

| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| U87-MG | Vehicle (0.1% DMSO) | 0 | 72 | 100 ± 4.5 | - |

| This compound | 0.1 | 72 | 95.2 ± 5.1 | ||

| This compound | 1 | 72 | 82.5 ± 6.3 | ||

| This compound | 5 | 72 | 65.1 ± 4.9 | ~10.5 | |

| This compound | 10 | 72 | 51.3 ± 3.8 | ||

| This compound | 25 | 72 | 35.7 ± 4.2 | ||

| This compound | 50 | 72 | 22.4 ± 3.1 | ||

| LN-229 | Vehicle (0.1% DMSO) | 0 | 72 | 100 ± 5.2 | - |

| This compound | 0.1 | 72 | 98.1 ± 4.8 | ||

| This compound | 1 | 72 | 88.4 ± 5.5 | ||

| This compound | 5 | 72 | 70.2 ± 6.1 | ~12.0 | |

| This compound | 10 | 72 | 54.6 ± 4.7 | ||

| This compound | 25 | 72 | 39.8 ± 3.9 | ||

| This compound | 50 | 72 | 28.1 ± 3.5 |

Note: The IC50 values are hypothetical and should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, for a compound with a molecular weight of 381.38 g/mol , dissolve 3.81 mg in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol 2: MTT Cytotoxicity Assay for Glioma Cells

This protocol is based on the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Glioma cell lines (e.g., U87-MG, LN-229)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Sterile 96-well flat-bottom plates

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

Day 1: Cell Seeding

-

Culture glioma cells to ~80% confluency.

-

Trypsinize and resuspend the cells in complete culture medium.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Day 2: Treatment with this compound

-

Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A common concentration range to test is 0.1, 1, 5, 10, 25, and 50 µM.

-

Prepare a vehicle control (0.1% DMSO in complete culture medium). The final DMSO concentration in all wells should be kept constant and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

-

Include wells with medium only (no cells) as a background control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

Day 5: MTT Assay and Data Acquisition

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

-

Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Caption: Experimental workflow for the glioma cell cytotoxicity assay.

Caption: Signaling pathway of this compound in glioma cells.

Application Notes and Protocols: IACS-8968 and Temozolomide Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the combination therapy of IACS-8968 and temozolomide (TMZ), a promising approach for the treatment of glioblastoma (GBM). This compound is a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion and progression. Temozolomide is the standard-of-care alkylating agent for GBM. The synergistic effect of this combination therapy aims to overcome TMZ resistance and enhance its anti-tumor efficacy. This application note includes a summary of preclinical data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide.[1][2] A significant challenge in GBM treatment is the development of resistance to TMZ.[1][3] Several mechanisms contribute to TMZ resistance, including the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and various aberrant signaling pathways.[1]

A novel strategy to enhance TMZ efficacy is to target metabolic pathways that contribute to tumor progression and immunosuppression. The kynurenine pathway of tryptophan metabolism, regulated by the enzymes IDO and TDO, is a key player in creating an immunosuppressive tumor microenvironment.[1][4] this compound, a dual inhibitor of IDO and TDO, has been shown to block the production of kynurenine, a metabolite that promotes tumor cell proliferation and invasion through the Aryl Hydrocarbon Receptor (AhR)/AKT/CREB signaling pathway.[1][4]

Preclinical studies have demonstrated that combining this compound with temozolomide results in a synergistic anti-tumor effect in glioma models. This combination significantly enhances the cytotoxicity of TMZ, reduces tumor cell proliferation, and prolongs survival in animal models.[5] These findings suggest that targeting the TDO2-AhR signaling axis with this compound can be an effective strategy to overcome TMZ resistance and improve therapeutic outcomes in glioblastoma.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Temozolomide Combination Therapy in Glioma Cells

| Cell Line | Treatment | Concentration | Outcome Measure | Result | Reference |

| LN229 | TMZ | 200 µM | Cell Apoptosis | Increased | [5] |

| LN229 | This compound + TMZ | 10 µM + 200 µM | Cell Apoptosis | Significantly Increased vs. TMZ alone | [5] |

| U87 | TMZ | 200 µM | Cell Apoptosis | Increased | [5] |

| U87 | This compound + TMZ | 10 µM + 200 µM | Cell Apoptosis | Significantly Increased vs. TMZ alone | [5] |

| LN229 | This compound + TMZ | Not Specified | Colony Formation | Suppressed | [5] |

| U87 | This compound + TMZ | Not Specified | Colony Formation | Suppressed | [5] |

| LN229 | This compound + TMZ | Not Specified | Invasion Capability | Suppressed | [5] |

| U87 | This compound + TMZ | Not Specified | Invasion Capability | Suppressed | [5] |

Table 2: In Vivo Efficacy of this compound and Temozolomide Combination Therapy in a Subcutaneous Glioma Mouse Model

| Mouse Model | Treatment | Dosage and Schedule | Outcome Measure | Result | Reference |

| LN229 Subcutaneous | PBS | Not Specified | Tumor Volume | Control | [5] |

| LN229 Subcutaneous | This compound | Not Specified | Tumor Volume | Reduced | [5] |

| LN229 Subcutaneous | TMZ | Not Specified | Tumor Volume | Reduced | [5] |

| LN229 Subcutaneous | This compound + TMZ | Not Specified | Tumor Volume | Superior Reduction | [5] |

| LN229 Subcutaneous | This compound + TMZ | Not Specified | Survival | Significantly Prolonged | [5] |

| U87 Subcutaneous | PBS | Not Specified | Tumor Volume | Control | [5] |

| U87 Subcutaneous | This compound | Not Specified | Tumor Volume | Reduced | [5] |

| U87 Subcutaneous | TMZ | Not Specified | Tumor Volume | Reduced | [5] |

| U87 Subcutaneous | This compound + TMZ | Not Specified | Tumor Volume | Superior Reduction | [5] |

| U87 Subcutaneous | This compound + TMZ | Not Specified | Survival | Significantly Prolonged | [5] |

Experimental Protocols

In Vitro Combination Therapy Protocol

1. Cell Culture:

-

Culture human glioblastoma cell lines (e.g., LN229, U87) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

-

Temozolomide (TMZ): Dissolve TMZ in DMSO to prepare a stock solution. Further dilute in cell culture medium to the desired final concentration (e.g., 200 µM).

-

This compound: Dissolve this compound in DMSO to prepare a stock solution. Further dilute in cell culture medium to the desired final concentration (e.g., 10 µM).

3. Cytotoxicity Assay (MTT Assay):

-

Seed glioma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with:

-

Vehicle control (DMSO)

-

This compound alone (e.g., 10 µM)

-

TMZ alone (e.g., 200 µM)

-

This compound and TMZ in combination (e.g., 10 µM + 200 µM)

-

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Colony Formation Assay (3D Matrigel):

-

Coat the wells of a 24-well plate with a layer of Matrigel and allow it to solidify.

-

Resuspend single cells in a mixture of culture medium and Matrigel.

-

Seed the cell-Matrigel suspension on top of the solidified Matrigel layer.

-

After polymerization, add culture medium containing the respective treatments (Vehicle, this compound, TMZ, or combination).

-

Culture for 10-14 days, replacing the medium with fresh treatment every 3 days.

-

Stain the colonies with crystal violet and count the number of colonies.

5. Cell Invasion Assay (Transwell Assay):

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed glioma cells in the upper chamber in serum-free medium containing the treatments.

-

Add medium with 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells under a microscope.

In Vivo Combination Therapy Protocol

1. Animal Model:

-

Use immunodeficient mice (e.g., nude mice).

-

Subcutaneously inject 1 x 10⁶ human glioma cells (e.g., LN229 or U87) into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).

2. Drug Preparation and Administration:

-

Temozolomide (TMZ): Prepare a solution of TMZ in an appropriate vehicle for oral gavage or intraperitoneal (i.p.) injection. A common dosage for mice is 10-50 mg/kg.[6]

-

This compound: Prepare a solution of this compound in a suitable vehicle for oral gavage or i.p. injection. The specific dosage for in vivo studies would need to be optimized, but a starting point could be extrapolated from in vitro effective concentrations and previous similar inhibitor studies.

-

Combination Therapy: Administer this compound and TMZ to the combination therapy group. The timing of administration (simultaneous or sequential) should be optimized. A common approach is to administer both drugs on the same day for a specified treatment cycle.

3. Treatment Schedule:

-

Randomize mice into four groups:

-

Vehicle control

-

This compound alone

-

TMZ alone

-

This compound + TMZ

-

-

Administer treatments for a defined period (e.g., daily for 5 days, followed by a rest period, for several cycles).

4. Monitoring and Endpoint:

-

Measure tumor volume using calipers every 2-3 days.

-

Monitor the body weight and general health of the mice.

-

The primary endpoint is typically tumor growth inhibition or overall survival. Euthanize mice when tumors reach a predetermined size or if they show signs of significant distress.

Visualizations

Signaling Pathway

References

- 1. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic effect of cryptotanshinone and temozolomide treatment against human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. On optimal temozolomide scheduling for slowly growing glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Activity of the Dual IDO1/TDO2 Inhibitor IACS-8968: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2) are critical enzymes in the kynurenine pathway of tryptophan metabolism. By catalyzing the conversion of tryptophan to kynurenine, they play a significant role in immune evasion in cancer and are implicated in other diseases. IACS-8968 is a potent dual inhibitor of both IDO1 and TDO2, making it a valuable tool for research and potential therapeutic development.[1][2] Accurate and reliable measurement of its inhibitory activity is paramount for advancing our understanding of its mechanism of action and for its preclinical and clinical development.

These application notes provide detailed protocols for measuring the enzymatic and cellular activity of IDO1 and TDO2 following treatment with this compound. The protocols cover biochemical (cell-free) and cell-based assays, offering flexibility for various research needs.

This compound: A Dual IDO1/TDO2 Inhibitor

This compound demonstrates potent inhibition of both IDO1 and TDO2 enzymes. The inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50) or its logarithmic transformation (pIC50).

| Compound | Target | pIC50 | Reference |

| This compound | IDO1 | 6.43 | [1][2] |

| This compound | TDO2 | <5 | [1][2] |

Signaling Pathway and Experimental Rationale

The enzymatic activity of IDO1 and TDO2 results in the depletion of tryptophan and the production of kynurenine. This process is a key mechanism of immunosuppression in the tumor microenvironment.[3] this compound, by inhibiting these enzymes, is expected to reduce kynurenine production and restore tryptophan levels, thereby enhancing anti-tumor immune responses. The following diagram illustrates the targeted pathway.

Experimental Protocols

The activity of IDO1 and TDO2 can be assessed through two main approaches: biochemical assays using purified enzymes and cell-based assays using cell lines that express these enzymes. The choice of assay depends on the specific research question, with biochemical assays being suitable for direct enzyme kinetics and inhibitor screening, while cell-based assays provide a more physiologically relevant context.

Experimental Workflow Overview

The general workflow for assessing the inhibitory effect of this compound on IDO1 and TDO2 activity is outlined below.

References

Application of IACS-8968 in 3D Tumor Spheroid Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical cancer research compared to traditional 2D cell cultures. These models better mimic the complex tumor microenvironment, including cellular heterogeneity, cell-cell interactions, and nutrient/oxygen gradients, which can significantly influence drug efficacy and resistance. IACS-8968 is a potent and selective dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO2). These enzymes are critical regulators of the kynurenine pathway of tryptophan metabolism, which plays a significant role in tumor immune evasion. This document provides detailed application notes and protocols for the utilization of this compound in 3D tumor spheroid models, particularly focusing on glioma, a cancer type where the kynurenine pathway is often upregulated.

Mechanism of Action of this compound

This compound targets the initial and rate-limiting step of the kynurenine pathway by inhibiting both IDO1 and TDO2. These enzymes catalyze the conversion of the essential amino acid tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites have profound immunosuppressive effects. They inhibit the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs). By blocking IDO1 and TDO2, this compound aims to restore anti-tumor immunity by increasing tryptophan availability and reducing immunosuppressive kynurenine levels.

Data Presentation

While specific IC50 values for this compound in 3D tumor spheroid models are not yet widely published, the following tables provide a template for presenting quantitative data from such experiments. The example data is illustrative and based on the expected effects of an effective metabolic inhibitor in a 3D culture system.

Table 1: Effect of this compound on the Viability of U87 Glioblastoma Spheroids

| Concentration of this compound (µM) | Mean Spheroid Viability (%) ± SD (n=3) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 85.3 ± 6.1 |

| 5 | 62.7 ± 4.8 |

| 10 | 45.1 ± 5.5 |

| 25 | 28.9 ± 3.9 |

| 50 | 15.4 ± 2.7 |

Disclaimer: The data presented in this table is illustrative and intended to serve as a template for reporting experimental results. Actual values should be determined experimentally.

Table 2: Inhibition of Spheroid Growth by this compound in Patient-Derived Glioma Models

| Treatment Group | Mean Spheroid Diameter (µm) at Day 7 ± SD (n=5) | Percent Growth Inhibition (%) |

| Vehicle Control | 650 ± 45 | 0 |

| This compound (10 µM) | 480 ± 38 | 26.2 |

| Temozolomide (50 µM) | 420 ± 52 | 35.4 |

| This compound (10 µM) + Temozolomide (50 µM) | 290 ± 31 | 55.4 |

Disclaimer: The data presented in this table is illustrative and based on findings suggesting a synergistic effect between IDO/TDO inhibitors and chemotherapy.

Experimental Protocols

Protocol 1: Formation of 3D Tumor Spheroids (U87 Glioblastoma Cell Line)

Materials:

-

U87 MG glioblastoma cell line

-

DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Ultra-low attachment 96-well round-bottom plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

Procedure:

-

Culture U87 MG cells in a T-75 flask until they reach 80-90% confluency.

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with 5-7 mL of complete culture medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete medium to obtain a single-cell suspension.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well round-bottom plate.

-

Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Spheroids will typically form within 24-72 hours. Monitor spheroid formation and growth daily using a microscope.

Protocol 2: this compound Treatment and Viability Assay of Tumor Spheroids

Materials:

-

Pre-formed U87 spheroids (from Protocol 1)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete culture medium

-

3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

-

Luminometer

Procedure:

-

After 3-4 days of culture, when spheroids have reached a consistent size (e.g., 300-400 µm in diameter), prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Carefully remove 50 µL of the existing medium from each well containing a spheroid.

-

Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells. This results in a final volume of 100 µL per well.

-

Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

After the incubation period, assess cell viability using a 3D-compatible assay. For CellTiter-Glo® 3D: a. Allow the assay reagent and the plate with spheroids to equilibrate to room temperature for 30 minutes. b. Add 100 µL of the CellTiter-Glo® 3D reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 5 minutes. d. Incubate at room temperature for an additional 25 minutes to ensure complete cell lysis. e. Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Spheroid Growth Inhibition Assay

Materials:

-

Pre-formed tumor spheroids

-

This compound

-

Microscope with an integrated camera and analysis software

Procedure:

-

Generate spheroids as described in Protocol 1.

-

On day 3 or 4, capture baseline images of the spheroids (Day 0 of treatment).

-

Treat the spheroids with various concentrations of this compound, alone or in combination with other drugs (e.g., temozolomide for glioma models), as described in Protocol 2.

-

Capture images of the same spheroids every 24 or 48 hours for the duration of the experiment (e.g., 7 days).

-

Use image analysis software to measure the diameter or area of the spheroids at each time point.

-

Calculate the change in spheroid volume or area over time for each treatment group.

-

Determine the percent growth inhibition compared to the vehicle-treated control group.

Mandatory Visualizations

Caption: this compound inhibits the IDO1/TDO2-mediated conversion of tryptophan to kynurenine.

Troubleshooting & Optimization

IACS-8968 solubility issues and how to resolve them

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of IACS-8968 and practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a compound with limited aqueous solubility. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For aqueous-based buffers and media for in vitro and in vivo experiments, co-solvents and specific formulation strategies are necessary to achieve desired concentrations and maintain solubility.

Q2: I'm seeing precipitation when I dilute my this compound DMSO stock solution in aqueous media. What's happening?

A2: This is a common issue due to the poor aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution. The troubleshooting guide below provides several strategies to prevent this.

Q3: Does the quality of DMSO matter for dissolving this compound?

A3: Yes, the quality of DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can significantly reduce the solubility of this compound. It is highly recommended to use newly opened or anhydrous DMSO to prepare stock solutions.[1][2][3]

Q4: Can I sonicate or heat this compound to aid dissolution?

A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound, especially if precipitation or phase separation occurs during the preparation of working solutions.[1] However, it is crucial to monitor the temperature to avoid degradation of the compound.

Troubleshooting Guide: Resolving this compound Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions.

| Problem | Potential Cause | Recommended Solution |

| Precipitation upon dilution of DMSO stock in aqueous media | Poor aqueous solubility of this compound. | 1. Decrease the final concentration: The simplest approach is to lower the final concentration of this compound in your experiment. 2. Use a co-solvent formulation: Prepare the working solution using a pre-tested co-solvent system. See the Experimental Protocols section for details on formulations using PEG300, Tween-80, or SBE-β-CD.[1] 3. Optimize the dilution process: Add the DMSO stock solution to the co-solvent mixture before adding the final aqueous component. Mix thoroughly at each step.[1] |

| Cloudy or precipitated stock solution in DMSO | 1. Insufficient mixing or sonication. 2. Use of "wet" or old DMSO.[1][2][3] 3. Concentration exceeds solubility limit. | 1. Ultrasonicate the solution: Brief sonication can help break up aggregates and facilitate dissolution.[1][2][3][4] 2. Use fresh, anhydrous DMSO: Always use a new, sealed bottle of anhydrous DMSO for preparing stock solutions.[1][2][3] 3. Check solubility limits: The solubility of this compound in DMSO is high (e.g., 50 mg/mL), but it's good practice to confirm you are within this limit.[1][2][3][4] |

| Phase separation or precipitation in in vivo formulations | Improper mixing of components or inappropriate vehicle. | 1. Sequential addition of solvents: Ensure that the DMSO stock is first mixed with the primary co-solvent (e.g., PEG300) before adding other components like Tween-80 and finally the aqueous saline solution.[1] 2. Thorough mixing at each step: Vortex or mix well after the addition of each component to ensure a homogenous solution.[1] 3. Consider alternative formulations: If one vehicle system fails, try another, such as the SBE-β-CD formulation.[1] |

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

| Solvent | Concentration | Molarity (approx.) | Notes |

| DMSO | 50 mg/mL | 131.11 mM | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended.[1][2][3][4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.56 mM | A clear solution can be obtained.[1][2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.56 mM | A clear solution can be obtained.[1] |

| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL | ≥ 6.56 mM | A clear solution can be obtained.[1] |

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound (MW: 381.35 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock, use 3.81 mg.

-

Add the appropriate volume of anhydrous DMSO.

-

Vortex the solution thoroughly.

-

If necessary, briefly sonicate the vial in a water bath until the solid is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

2. Preparation of a 2.5 mg/mL this compound Working Solution for In Vivo Studies (PEG300/Tween-80 Formulation)

-

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

-

-

Procedure (for 1 mL of working solution):

-

To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

-

Mix thoroughly by vortexing until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture.

-

Mix again by vortexing.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

Vortex the final solution until it is homogenous and clear. It is recommended to prepare this working solution fresh on the day of use.[1]

-

3. Preparation of a 2.5 mg/mL this compound Working Solution for In Vivo Studies (SBE-β-CD Formulation)

-

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Saline (0.9% NaCl in sterile water)

-

-

Procedure (for 1 mL of working solution):

-

First, prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[1]

-

To 900 µL of the 20% SBE-β-CD in saline solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

-

Mix thoroughly by vortexing until a clear solution is obtained. This working solution should be prepared fresh for use.[1]

-

Signaling Pathway

This compound is a dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are involved in the kynurenine pathway of tryptophan metabolism. In the context of cancer, the upregulation of TDO2 can lead to an increase in kynurenine, which then activates the Aryl Hydrocarbon Receptor (AhR), promoting tumor progression and immunosuppression.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (IDO/TDO Inhibitor) | IDO抑制剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mybiosource.com [mybiosource.com]

- 5. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

preventing IACS-8968 precipitation in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of IACS-8968, a potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). Due to its hydrophobic nature, this compound can be challenging to dissolve and maintain in aqueous solutions. This guide offers troubleshooting advice and frequently asked questions to help prevent precipitation and ensure the success of your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This guide is designed to help you identify and resolve common issues related to this compound precipitation in your experimental solutions.

Q1: My this compound precipitated out of solution after I diluted my DMSO stock with an aqueous buffer. What went wrong?

A1: This is a common issue known as "solvent-shifting" precipitation. This compound is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions. When a concentrated DMSO stock is diluted directly into an aqueous buffer, the DMSO concentration drops significantly, and the this compound is no longer soluble, causing it to precipitate.

To avoid this, it is crucial to use a formulation strategy that enhances and maintains the solubility of this compound in the final aqueous medium. This typically involves the use of co-solvents and surfactants.

Q2: How can I prepare a stable aqueous solution of this compound for my in vitro experiments?

A2: For in vitro studies, a common and effective method involves a multi-step dilution process using a co-solvent and a surfactant. Here is a detailed protocol:

Experimental Protocol: Preparing this compound for In Vitro Use

-

Prepare a high-concentration stock solution in DMSO. Dissolve this compound in 100% DMSO to a concentration of 50 mg/mL. Use of an ultrasonic bath can aid in dissolution. It is important to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.

-

Prepare your working solution using a co-solvent and surfactant. A widely used formulation involves PEG300 and Tween-80. For a final volume of 1 mL, follow these steps:

-

Take 100 µL of your 25 mg/mL this compound stock in DMSO.

-

Add it to 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix again until the solution is homogenous.

-

Finally, add 450 µL of saline or your desired aqueous buffer to reach the final volume of 1 mL.

-

-

Ensure the final DMSO concentration is low. If your experimental system is sensitive to DMSO, aim to keep the final concentration below 0.5%.

This protocol results in a clear solution with this compound at a concentration of ≥ 2.5 mg/mL.

Q3: I am preparing this compound for an in vivo animal study. What formulation should I use?

A3: For in vivo applications, several formulations can be used to improve the bioavailability of this compound. The choice of formulation can depend on the route of administration and the duration of the study.

Quantitative Data: In Vivo Formulation Options for this compound

| Formulation Components | Final Concentration of this compound | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Suitable for many routes of administration. |